

Dabigatran-13C6 chemical properties and synthesis

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Compound of Interest

Compound Name: Dabigatran-13C6

Cat. No.: B1493893

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Dabigatran-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of **Dabigatran-13C6**, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.

Chemical Properties

Dabigatran-13C6 is a stable isotope-labeled version of Dabigatran, where six carbon atoms on the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, such as pharmacokinetic and metabolic studies of Dabigatran.[1][2]

Physicochemical Properties

A summary of the key chemical and physical properties of **Dabigatran-13C6** is presented in the table below. Data for unlabeled Dabigatran is included for comparison.



Property	Dabigatran-13C6	Dabigatran (unlabeled)
Molecular Formula	C19 ¹³ C6H25N7O3[3]	C25H25N7O3[4]
Molecular Weight	477.47 g/mol [3]	471.51 g/mol [5]
CAS Number	1210608-88-0[3]	211914-51-1[5]
Appearance	White to Brown Solid[5]	Tan Solid[6]
Melting Point	Not explicitly reported for labeled compound	268-272 °C[5]
Solubility	Soluble in aqueous acid.[5]	Soluble in aqueous acid.[5]
Isotopic Enrichment	Minimum 99% ¹³ C[3]	Not Applicable
Purity	Minimum 95%[3]	Not specified

Synthesis of Dabigatran-13C6

The synthesis of **Dabigatran-13C6** involves a multi-step process, with the key step being the introduction of the ¹³C₆-labeled phenyl group. A reported synthesis of carbon-13 labeled Dabigatran Etexilate starts from aniline-¹³C₆ and is accomplished in eight steps with a 6% overall yield.[7] The final conversion of the etexilate prodrug to **Dabigatran-13C6** is achieved through hydrolysis.

A generalized synthetic workflow is outlined below.



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Caption: Generalized synthetic workflow for **Dabigatran-13C6**.



Detailed Experimental Protocol (Hypothetical)

While the exact, detailed industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis based on published literature for related compounds is provided below.[7][8]

Step 1: Synthesis of ¹³C₆-labeled N-phenylglycine derivative Aniline-¹³C₆ is reacted with an appropriate haloacetic acid ester in the presence of a base to yield the corresponding N-phenylglycine ester derivative.

Step 2: Coupling and Cyclization The ¹³C₆-labeled N-phenylglycine derivative is coupled with a substituted aminobenzoic acid derivative. The resulting intermediate undergoes cyclization, typically in the presence of a dehydrating agent or under thermal conditions, to form the benzimidazole core.

Step 3: Final Assembly The benzimidazole intermediate is then coupled with the appropriate side chain to form Dabigatran Etexilate-13C6.

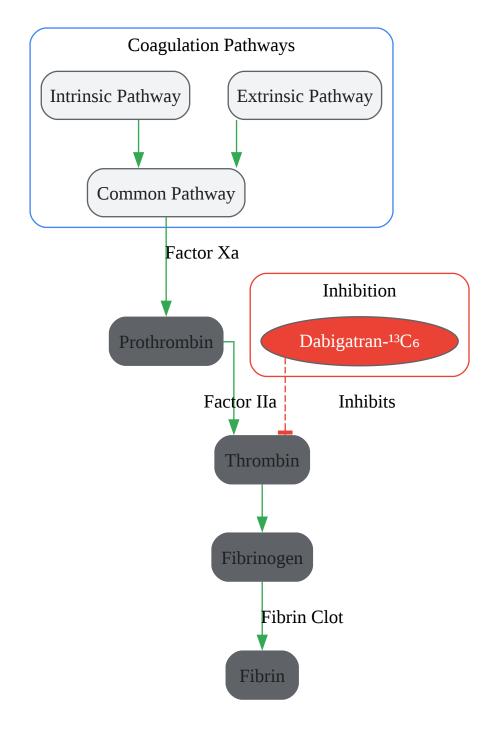
Step 4: Hydrolysis to Dabigatran-¹³C₆ The etexilate group of Dabigatran Etexilate-¹³C₆ is hydrolyzed under acidic or basic conditions to yield the final product, Dabigatran-¹³C₆.

Mechanism of Action and Signaling Pathway

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[9] It binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[10][11] This inhibition occurs for both free and clot-bound thrombin.[12] The mechanism of action is independent of antithrombin III.

The following diagram illustrates the position of Dabigatran's action within the coagulation cascade.





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Caption: Dabigatran's inhibition of thrombin in the coagulation cascade.

Experimental Protocols: Use as an Internal Standard

Dabigatran-13C6 is widely used as an internal standard in the quantification of Dabigatran in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]



Sample Preparation for Plasma Analysis

A typical protocol for the extraction of Dabigatran from human plasma is as follows:[2]

- To a 100 μL aliquot of human plasma, add 20 μL of Dabigatran-13C6 internal standard solution (concentration will depend on the specific assay).
- · Vortex the sample for 30 seconds.
- Add 300 μL of a protein precipitation solvent (e.g., methanol or acetonitrile).
- Vortex for 1 minute to precipitate plasma proteins.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS conditions for the analysis of Dabigatran. [2][13]



Parameter	Condition
UPLC Column	Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C8)
Mobile Phase	Gradient elution with a mixture of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μL
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Dabigatran)	m/z 472.2 → 289.1
MRM Transition (Dabigatran-13C6)	m/z 478.2 → 295.2

This technical guide provides a foundational understanding of **Dabigatran-13C6** for researchers and professionals in drug development. For more specific applications and detailed protocols, consulting the primary literature is recommended.

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